N-Methoxy-2,6-dinitroaniline
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Overview
Description
N-Methoxy-2,6-dinitroaniline is a compound that belongs to the class of nitroanilines. These compounds are characterized by the presence of nitro groups attached to an aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-2,6-dinitroaniline typically involves the nitration of aniline derivatives. One common method is the nitration of N-methoxyaniline using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 6 positions of the aniline ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-2,6-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
N-Methoxy-2,6-dinitroaniline has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic compounds.
Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Methoxy-2,6-dinitroaniline involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with these targets, leading to inhibition or activation of specific biochemical pathways. The nitro groups play a crucial role in these interactions by facilitating electron transfer and redox reactions .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitroaniline: Similar in structure but with nitro groups at different positions.
2,6-Dinitroaniline: Lacks the methoxy group, leading to different chemical properties.
N-Methoxy-4-nitroaniline: Has a single nitro group and different reactivity
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions with various molecular targets .
Properties
CAS No. |
24914-57-6 |
---|---|
Molecular Formula |
C7H7N3O5 |
Molecular Weight |
213.15 g/mol |
IUPAC Name |
N-methoxy-2,6-dinitroaniline |
InChI |
InChI=1S/C7H7N3O5/c1-15-8-7-5(9(11)12)3-2-4-6(7)10(13)14/h2-4,8H,1H3 |
InChI Key |
KTFWXQCLYZABCR-UHFFFAOYSA-N |
Canonical SMILES |
CONC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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